Nonaethylene Glycol Monomethyl Ether

Description

Properties

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H40O10/c1-21-4-5-23-8-9-25-12-13-27-16-17-29-19-18-28-15-14-26-11-10-24-7-6-22-3-2-20/h20H,2-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVHAVLIDQNWEKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00462861 | |

| Record name | Nonaethylene Glycol Monomethyl Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6048-68-6 | |

| Record name | Nonaethylene Glycol Monomethyl Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties of Nonaethylene Glycol Monomethyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonaethylene glycol monomethyl ether (m-PEG9) is a polyethylene (B3416737) glycol (PEG) derivative of significant interest in various scientific and industrial fields, particularly in drug development and biomedical applications. Its unique amphiphilic nature, characterized by a hydrophilic poly(ethylene glycol) chain and a hydrophobic methyl ether terminus, imparts desirable properties such as enhanced solubility and stability to conjugated molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details the experimental protocols for their determination, and illustrates its application in drug delivery through a logical workflow diagram.

Physicochemical Data Summary

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₄₀O₁₀ | |

| Molecular Weight | 428.51 g/mol | [1] |

| CAS Number | 6048-68-6 | [2] |

| Appearance | Colorless to light yellow clear liquid | [3] |

| Melting Point | 14 °C | [1][3] |

| Boiling Point | 164 °C at 7 mmHg | [1] |

| Density | 1.10 g/cm³ (at 20°C) | [2][3] |

| Specific Gravity | 1.10 (20/20) | [2][4] |

| Refractive Index | 1.46 (at 20°C) | [2][3] |

Experimental Protocols

The determination of the physicochemical properties listed above requires precise and standardized experimental methodologies. Below are detailed protocols for key experiments.

Melting Point Determination (Capillary Method)

The melting point of this compound, which exists as a liquid at room temperature, is determined by observing its freezing point upon cooling.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or automated instrument)

-

Glass capillary tubes (sealed at one end)

-

Thermometer with a resolution of 0.1 °C

-

Cooling bath (e.g., ice-water or dry ice-acetone)

Procedure:

-

Introduce the liquid sample into a glass capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the melting point apparatus.

-

Cool the sample using a suitable cooling bath while stirring gently.

-

Observe the sample for the first appearance of solid crystals. The temperature at which solidification begins is recorded as the freezing point, which corresponds to the melting point.[3][5][6]

-

To confirm, the temperature can be slowly raised to observe the transition back to a liquid state. The temperature at which the last solid crystal melts is the clear point. The melting point is often reported as a range from the onset of melting to the clear point.[5]

Boiling Point Determination (Reduced Pressure)

Due to the high boiling point of this compound at atmospheric pressure, its boiling point is typically determined under reduced pressure to prevent thermal decomposition.

Apparatus:

-

Distillation apparatus suitable for vacuum distillation

-

Round-bottom flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Vacuum pump and manometer

-

Heating mantle

Procedure:

-

Place a small volume of the sample in the round-bottom flask along with a boiling chip or a magnetic stir bar.

-

Assemble the vacuum distillation apparatus, ensuring all connections are airtight.

-

Connect the apparatus to a vacuum pump and reduce the pressure to the desired level (e.g., 7 mmHg), as measured by the manometer.

-

Begin heating the sample gently using the heating mantle.

-

Record the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.[7][8][9]

Density Determination (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, a glass flask with a precise volume.

Apparatus:

-

Pycnometer (specific gravity bottle)

-

Analytical balance (accurate to 0.0001 g)

-

Constant temperature water bath

-

Thermometer

Procedure:

-

Thoroughly clean and dry the pycnometer and weigh it empty (m₁).

-

Fill the pycnometer with the liquid sample, ensuring no air bubbles are trapped.

-

Place the filled pycnometer in a constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium.

-

Carefully adjust the liquid level to the calibration mark on the pycnometer, removing any excess liquid.

-

Dry the outside of the pycnometer and weigh it filled with the sample (m₂).

-

Empty and clean the pycnometer, then fill it with a reference liquid of known density (e.g., distilled water) at the same temperature and weigh it (m₃).

-

The density of the sample (ρ_sample) is calculated using the formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_reference where ρ_reference is the density of the reference liquid.[1][2][10][11]

Refractive Index Determination (Abbe Refractometer)

The refractive index, a measure of how light bends as it passes through a substance, is a characteristic property of liquids.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath connected to the refractometer

-

Light source (typically a sodium lamp or a white light source with a compensator)

-

Dropper

Procedure:

-

Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Ensure the prisms of the refractometer are clean and dry.

-

Using a dropper, place a few drops of the sample onto the lower prism.

-

Close the prisms and allow the sample to spread evenly, forming a thin film.

-

Allow the sample to equilibrate to the desired temperature (e.g., 20 °C) by circulating water from the constant temperature bath through the refractometer.

-

Adjust the light source and the refractometer's eyepiece to bring the dividing line between the light and dark fields into sharp focus.

-

Rotate the prism assembly until the dividing line is centered on the crosshairs of the eyepiece.

-

Read the refractive index value from the instrument's scale.[4][12][13][14][15]

Application in Drug Delivery: PEGylation Workflow

This compound is a key component in the process of PEGylation, a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The following diagram illustrates the logical workflow of utilizing m-PEG9 in the PEGylation of a drug molecule for enhanced drug delivery.[16][17][18][19][20]

References

- 1. Density - Wikipedia [en.wikipedia.org]

- 2. knowledge.reagecon.com [knowledge.reagecon.com]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 5. thinksrs.com [thinksrs.com]

- 6. westlab.com [westlab.com]

- 7. researchgate.net [researchgate.net]

- 8. search.library.doc.gov [search.library.doc.gov]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 11. truedyne.com [truedyne.com]

- 12. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]

- 13. digicollections.net [digicollections.net]

- 14. mt.com [mt.com]

- 15. pubs.aip.org [pubs.aip.org]

- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 17. Questioning the Use of PEGylation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. taylorandfrancis.com [taylorandfrancis.com]

An In-depth Technical Guide to Nonaethylene Glycol Monomethyl Ether (CAS No. 6048-68-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonaethylene glycol monomethyl ether, also known by its chemical synonym mPEG9-OH, is a monodisperse polyethylene (B3416737) glycol (PEG) derivative.[1] It is a clear, colorless to light yellow liquid at room temperature.[2] This compound is of significant interest in various scientific and industrial fields, particularly in drug development and nanotechnology, due to its properties as a hydrophilic linker, solvent, and surfactant.[1][3] Its well-defined chain length of nine ethylene (B1197577) glycol units provides precise control over the physicochemical properties of conjugated molecules, a critical aspect in the rational design of therapeutics and functional materials.[3]

This guide provides a comprehensive overview of the technical data, experimental protocols, and key applications of this compound.

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and application in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 6048-68-6 | [1][2] |

| Molecular Formula | C19H40O10 | [2] |

| Molecular Weight | 428.52 g/mol | [2] |

| Appearance | Colorless to light yellow to light orange clear liquid | [2] |

| Melting Point | 14 °C | [2] |

| Density | 1.1 g/cm³ | [2] |

| Refractive Index | n20/D 1.46 | [2] |

| Purity | ≥93% (GC) | [2] |

Safety and handling information is crucial for laboratory use. Table 2 outlines the key safety considerations for this compound based on available Safety Data Sheets (SDS).

Table 2: Safety and Handling Information

| Aspect | Recommendation | Reference(s) |

| Storage | Store at 2 - 8 °C in a dry, well-ventilated place. Keep container tightly closed. | [2] |

| Handling | Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid contact with skin and eyes. | [4] |

| First Aid (Inhalation) | Move victim to fresh air. If breathing is difficult, give oxygen. | [4] |

| First Aid (Skin Contact) | Take off contaminated clothing immediately. Wash off with soap and plenty of water. | [4] |

| First Aid (Eye Contact) | Rinse with pure water for at least 15 minutes. | [4] |

| First Aid (Ingestion) | Rinse mouth with water. Do not induce vomiting. | [4] |

| Fire Extinguishing Media | Use dry chemical, carbon dioxide, or alcohol-resistant foam. | [4] |

Applications in Research and Development

This compound is a versatile compound with a growing number of applications in the life sciences.

Drug Delivery and Nanotechnology

Bioconjugation and PROTACs

The terminal hydroxyl group of this compound can be functionalized, making it a valuable hydrophilic linker for bioconjugation.[2] A significant application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The PEG linker plays a crucial role in spanning the distance between the two proteins and influencing the PROTAC's solubility and cell permeability.[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis, analysis, and application of this compound.

Synthesis of this compound

A patented method for the synthesis of this compound with high oligomeric purity involves a multi-step process to avoid chain clipping side reactions.[5]

Materials:

-

Triethylene glycol monobenzyl ether

-

Triethylene glycol monomethyl ether

-

Coupling agent (e.g., potassium tert-butoxide)

-

Palladium on carbon (10%)

-

Hydrogen gas

-

Solvents (e.g., Tetrahydrofuran)

Procedure:

-

Step A: Synthesis of Hexaethylene Glycol Monobenzyl Monomethyl Ether: React triethylene glycol monobenzyl ether with triethylene glycol monomethyl ether in the presence of a coupling agent.

-

Step B: Hydrogenation to Hexaethylene Glycol Monomethyl Ether: Hydrogenate the product from Step A using a palladium on carbon catalyst in a hydrogen atmosphere to remove the benzyl (B1604629) protecting group.

-

Step C: Synthesis of Nonaethylene Glycol Monobenzyl Monomethyl Ether: React the hexaethylene glycol monomethyl ether from Step B with another molecule of activated triethylene glycol monobenzyl ether.

-

Step D: Final Hydrogenation: Hydrogenate the product from Step C to yield this compound.

Quality Control by Gas Chromatography (GC)

The purity of this compound is typically assessed by Gas Chromatography. While specific methods for this exact compound are proprietary, general methods for glycol ethers can be adapted.

Instrumentation and Conditions (Adapted):

-

Column: Capillary, fused silica (B1680970), 30 m x 0.32-mm ID, coated with 100% polyethylene glycol.

-

Carrier Gas: Helium at a flow rate of 2.8 mL/min.

-

Injection Volume: 1 µL.

-

Temperatures:

-

Injector: 195°C

-

Detector (FID): 240°C

-

Column Oven: 90°C (hold for 1 min), then ramp to 200°C at 10°C/min.

-

-

Quantification: Prepare a calibration curve by analyzing standard solutions of the target glycol ether.

Application Protocol: PROTAC Synthesis using mPEG9 as a Linker

This protocol describes a general approach for synthesizing a PROTAC where this compound (as a functionalized linker) is conjugated first to an E3 ligase ligand and then to a target protein ligand (warhead).

Materials:

-

Amine-containing E3 ligase ligand

-

Thiol-containing protein of interest (POI) ligand (warhead)

-

mPEG9-linker with a carboxylic acid and a maleimide (B117702) group

-

Coupling agents (e.g., HATU, DIPEA)

-

Solvents (e.g., DMF, Ethyl Acetate)

-

Purification supplies (e.g., silica gel for chromatography)

Procedure:

-

Activation and Coupling to E3 Ligase Ligand:

-

Dissolve the mPEG9-linker in DMF.

-

Add HATU and DIPEA to activate the carboxylic acid group.

-

Add the amine-containing E3 ligase ligand to the reaction mixture and stir overnight.

-

Purify the E3 ligase-linker conjugate by extraction and/or column chromatography.

-

-

Conjugation to POI Ligand:

-

Dissolve the purified E3 ligase-linker conjugate in a suitable buffer.

-

Add the thiol-containing POI ligand. The maleimide group on the linker will react with the thiol group to form a stable thioether bond.

-

Monitor the reaction by LC-MS.

-

Purify the final PROTAC molecule using HPLC.

-

In Vitro Cytotoxicity Assessment

It is essential to evaluate the cytotoxicity of any new compound or formulation intended for biological applications. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cell line of interest (e.g., HeLa, HEK293)

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at an appropriate density and incubate for 24 hours.

-

Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control. Incubate for 24-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength between 500 and 600 nm. The intensity of the color is proportional to the number of viable cells.

References

Structure and molecular formula of mPEG9-Alcohol

An In-depth Technical Guide to mPEG9-Alcohol

This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol) with nine ethylene (B1197577) glycol units (mPEG9-Alcohol), a monodisperse PEGylation reagent crucial for researchers, scientists, and professionals in drug development. This document details its structure, molecular formula, physicochemical properties, and a representative synthesis protocol.

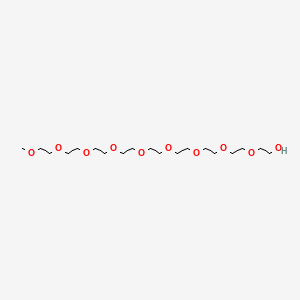

Chemical Structure and Molecular Formula

mPEG9-Alcohol, also known as nonaethylene glycol monomethyl ether, is a hydrophilic polymer consisting of a methyl ether cap at one end of a nine-unit polyethylene (B3416737) glycol chain and a terminal hydroxyl group at the other end.[][2] This hydroxyl group allows for further chemical modification and conjugation to other molecules.[3][4]

Molecular Formula: C₁₉H₄₀O₁₀[][3][5][6]

IUPAC Name: 2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol[]

Synonyms: mPEG9-OH, this compound, 2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-ol[][5]

Below is a diagram representing the chemical structure of mPEG9-Alcohol.

Caption: Chemical structure of mPEG9-Alcohol.

Physicochemical Properties

The following table summarizes the key quantitative data for mPEG9-Alcohol.

| Property | Value | References |

| Molecular Weight | 428.51 g/mol | [][3][5] |

| Appearance | Colorless Liquid | [][] |

| Purity | ≥95% to >98% | [][3][5] |

| Density | ~1.069 - 1.125 g/cm³ | [2][] |

| Solubility | Soluble in water, chloroform, methylene (B1212753) chloride, DMF, DMSO. Insoluble in ether. | [2] |

| Storage | Recommended at -5°C or -20°C for long-term storage. | [3][5] |

| CAS Number | 6048-68-6 | [][3][5] |

Experimental Protocols

Synthesis of mPEG-Alcohol via Anionic Ring-Opening Polymerization

A common and effective method for synthesizing mPEG-OH compounds is through the living anionic ring-opening polymerization of ethylene oxide.[8] This method allows for precise control over the polymer's molecular weight and results in a product with a narrow molecular weight distribution.

Materials:

-

Methanol (B129727) (anhydrous)

-

Potassium Hydride (KH) or other strong base

-

Ethylene Oxide (EO)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric Acid (HCl) solution (1.0 M)

-

Diethyl ether (anhydrous)

Workflow Diagram:

Caption: General workflow for the synthesis of mPEG-Alcohol.

Detailed Methodology:

-

Initiator Formation: In a flame-dried Schlenk flask under an inert atmosphere, anhydrous THF is introduced. A strong base, such as potassium hydride, is added to the THF. Anhydrous methanol is then slowly added dropwise to the stirred suspension at 0°C. The reaction is allowed to warm to room temperature and stirred for approximately one hour to ensure the complete formation of the potassium methoxide (B1231860) initiator.[8]

-

Polymerization: The reaction flask is cooled, and a precise amount of liquid ethylene oxide is transferred to the initiator solution. For mPEG9-Alcohol, a stoichiometric amount of ethylene oxide (9 equivalents) relative to the initiator is required. The reaction mixture is then slowly warmed and subsequently heated to 40-50°C. The polymerization is allowed to proceed for 24-48 hours.[8]

-

Termination and Neutralization: The reaction is cooled to 0°C, and degassed methanol is added to quench any remaining active polymer chains. The mixture is then neutralized to a pH of approximately 7 by the dropwise addition of 1.0 M HCl.[8]

-

Purification: The solvent volume is reduced via rotary evaporation. The concentrated polymer solution is then slowly added to cold, vigorously stirred anhydrous diethyl ether, causing the mPEG9-Alcohol product to precipitate. The resulting product can be collected by filtration.[8] Further purification can be achieved through techniques such as column chromatography to achieve purities of over 99%.[9][10]

Applications in Research and Development

mPEG9-Alcohol is a versatile molecule with numerous applications in the biomedical and pharmaceutical fields. Its hydrophilic PEG spacer enhances the solubility of conjugated molecules in aqueous media.[3][4][11] The terminal hydroxyl group can be further derivatized, making it a valuable building block in:

-

Drug Delivery: Improving the pharmacokinetic properties of therapeutic agents.[5]

-

PROTACs: Used as a linker in the synthesis of Proteolysis Targeting Chimeras.[]

-

Bioconjugation: Modifying proteins, peptides, and other biomolecules.

-

Nanotechnology and Materials Science: Functionalizing surfaces and nanoparticles.[5]

References

- 2. creativepegworks.com [creativepegworks.com]

- 3. m-PEG9-alcohol, 6048-68-6 | BroadPharm [broadpharm.com]

- 4. mPEG8-OH, Octaethylene Glycol Monomethyl Ether - Biopharma PEG [biochempeg.com]

- 5. mPEG9-OH, this compound - Biopharma PEG [biochempeg.com]

- 6. calpaclab.com [calpaclab.com]

- 8. benchchem.com [benchchem.com]

- 9. US7781563B2 - Preparing method of methoxypolyethyleneglycol and its derivatives - Google Patents [patents.google.com]

- 10. KR100664969B1 - Manufacturing method of high purity methoxy polyethylene glycol and their derivatives - Google Patents [patents.google.com]

- 11. m-PEG7-alcohol, 4437-01-8 - Biopharma PEG [biochempeg.com]

An In-depth Technical Guide to the Solubility of Nonaethylene Glycol Monomethyl Ether in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility characteristics of nonaethylene glycol monomethyl ether (m-PEG-9). Due to the limited availability of direct experimental solubility data for this specific oligoether, this document leverages the predictive power of Hansen Solubility Parameters (HSP) to forecast its miscibility with a wide range of common organic solvents. This approach provides a robust framework for solvent selection in various applications, including pharmaceutical formulations, drug delivery systems, and chemical synthesis.

Core Concept: Understanding Solubility through Hansen Parameters

The principle of "like dissolves like" is quantified by Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from atomic forces.

-

δP (Polar): Energy from intermolecular dipole forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

A substance is likely to be soluble in a solvent if their HSP values are similar. The "distance" (Ra) between the HSPs of two substances can be calculated using the following equation:

Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]

A smaller Ra value indicates a higher likelihood of miscibility. Generally, an Ra value of less than 5-7 suggests good solubility, while higher values indicate poor solubility or immiscibility.

Quantitative Solubility Data

The following table presents the estimated Hansen Solubility Parameters for this compound and the calculated HSP distance (Ra) to various organic solvents. The miscibility prediction is based on the calculated Ra value.

Estimated Hansen Solubility Parameters for this compound:

-

δD: 16.5 MPa½

-

δP: 10.0 MPa½

-

δH: 10.5 MPa½

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Ra (HSP Distance) | Predicted Miscibility |

| Alcohols | |||||

| Methanol | 15.1 | 12.3 | 22.3 | 12.5 | Poorly Miscible / Insoluble |

| Ethanol | 15.8 | 8.8 | 19.4 | 9.4 | Partially Miscible |

| 2-Propanol | 15.8 | 6.1 | 16.4 | 7.9 | Good |

| 1-Butanol | 16.0 | 5.7 | 15.8 | 7.6 | Good |

| Ketones | |||||

| Acetone | 15.5 | 10.4 | 7.0 | 4.8 | Miscible |

| Methyl Ethyl Ketone (MEK) | 16.0 | 9.0 | 5.1 | 6.0 | Miscible |

| Cyclohexanone | 17.8 | 6.3 | 5.1 | 7.8 | Good |

| Esters | |||||

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 6.8 | Good |

| Ethers | |||||

| Diethyl Ether | 14.5 | 2.9 | 5.1 | 10.0 | Poorly Miscible / Insoluble |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 5.5 | Miscible |

| 1,4-Dioxane | 19.0 | 1.8 | 9.0 | 10.3 | Poorly Miscible / Insoluble |

| Chlorinated Solvents | |||||

| Dichloromethane | 17.0 | 7.3 | 7.1 | 5.0 | Miscible |

| Chloroform | 17.8 | 3.1 | 5.7 | 8.8 | Partially Miscible |

| Aromatic Hydrocarbons | |||||

| Toluene | 18.0 | 1.4 | 2.0 | 12.5 | Insoluble |

| Benzene | 18.4 | 0.0 | 2.0 | 14.5 | Insoluble |

| Amides | |||||

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 4.1 | Miscible |

| Sulfoxides | |||||

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 7.0 | Good |

| Aliphatic Hydrocarbons | |||||

| n-Hexane | 14.9 | 0.0 | 0.0 | 17.5 | Insoluble |

| Cyclohexane | 16.8 | 0.0 | 0.2 | 16.3 | Insoluble |

Experimental Protocols

Determination of Miscibility (Qualitative)

This protocol provides a straightforward method for visually assessing the miscibility of this compound with various organic solvents.

Materials:

-

This compound

-

A selection of organic solvents (as listed in the table above)

-

Small, clear glass vials with caps (B75204) (e.g., 4 mL)

-

Pipettes or graduated cylinders for measuring volumes

-

Vortex mixer

Procedure:

-

To a clean, dry glass vial, add 1 mL of the selected organic solvent.

-

Add 1 mL of this compound to the same vial.

-

Cap the vial securely and vortex the mixture for 30 seconds.

-

Allow the vial to stand undisturbed for at least 5 minutes.

-

Observe the vial against a well-lit background.

-

Miscible: A single, clear, homogeneous phase is observed.

-

Partially Miscible: The solution appears cloudy or two distinct layers begin to form.

-

Immiscible: Two distinct, clear layers are observed.

-

-

Record the observations for each solvent. For a more rigorous assessment, this procedure can be repeated at different volume ratios (e.g., 1:9 and 9:1 of this compound to solvent).

Mandatory Visualization

This compound is utilized as a flexible and hydrophilic linker in the design of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality. The following diagram illustrates the catalytic mechanism of action of a PROTAC.

Caption: Catalytic cycle of PROTAC-mediated target protein degradation.

This guide provides a foundational understanding of the solubility of this compound in organic solvents, leveraging predictive models to inform solvent selection. The provided experimental protocol allows for practical verification of these predictions. Furthermore, the visualization of its application in PROTAC technology highlights its relevance in modern drug development.

An In-depth Technical Guide to Nonaethylene Glycol Monomethyl Ether: Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Nonaethylene glycol monomethyl ether is a polyether compound utilized in various scientific and industrial applications, including as a solvent, surfactant, and an intermediate in chemical synthesis.[1] In pharmaceutical and cosmetic formulations, it can act as a solubilizing agent and emulsifier.[2] This guide provides a comprehensive overview of its safety data and essential handling precautions to ensure its safe use in a laboratory setting.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₉H₄₀O₁₀ | [2][3][4] |

| Molecular Weight | 428.51 g/mol | [2][3][4] |

| CAS Number | 6048-68-6 | [2][3][4] |

| Appearance | Colorless to light yellow/orange clear liquid | [2] |

| Melting Point | 14 °C | [2][3] |

| Boiling Point | 164 °C at 7 mmHg | [3] |

| Density | 1.1 g/cm³ | [2] |

| Refractive Index | n20D 1.46 | [2] |

| Purity | ≥ 93% (GC) | [2] |

Safety and Handling Precautions

Due to its potential hazards, which include serious eye irritation and possible skin and respiratory irritation, strict adherence to safety protocols is crucial when handling this compound.[5]

Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the correct selection and use of PPE.[5]

| Protection Type | Recommended Equipment | Rationale |

| Eye Protection | Tightly fitting safety goggles with side-shields. | To protect against splashes and aerosols, preventing serious eye irritation.[3][5] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent direct skin contact and potential skin irritation. Gloves must be inspected before use.[3][5] |

| Body Protection | Impervious clothing, such as a lab coat or coveralls. Fire/flame resistant clothing is also recommended. | To minimize the risk of skin exposure to spills or splashes.[3][5] |

| Respiratory Protection | A full-face respirator is recommended if exposure limits are exceeded or if dusts or aerosols are generated. | To prevent respiratory tract irritation.[3][5] |

Safe Handling Procedures

-

Handle in a well-ventilated area.[3]

-

Avoid contact with skin and eyes.[3]

-

Minimize the formation of dust and aerosols.[3]

-

Use non-sparking tools to prevent ignition.[3]

-

Wash hands thoroughly after handling.[5]

Storage

-

Store in a tightly closed container.[3]

-

Keep the container in a dry, cool, and well-ventilated place.[3]

-

Store away from incompatible materials and foodstuffs.[3]

Emergency Procedures

Immediate and appropriate action is necessary in the event of exposure or a spill.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[3][5]

-

Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor.[3][5]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[3]

-

Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]

Spill and Leak Management

-

Ensure adequate ventilation and remove all sources of ignition.[3]

-

Evacuate personnel to safe areas.[3]

-

Use personal protective equipment, including chemical-impermeable gloves.[3]

-

Prevent further leakage if it is safe to do so. Do not let the chemical enter drains.[3]

-

Collect the spilled material using spark-proof tools and explosion-proof equipment and place it in a suitable, closed container for disposal.[3]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[3]

Experimental Workflow for Safe Handling

The following diagram illustrates a systematic approach to safely handling this compound from preparation to disposal.

Caption: A step-by-step workflow for the safe handling of this compound.

References

An In-depth Technical Guide to the Thermal Stability and Degradation of Nonaethylene Glycol Monomethyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of nonaethylene glycol monomethyl ether. The information is collated from studies on polyethylene (B3416737) glycol (PEG) and methoxy (B1213986) polyethylene glycol (mPEG) compounds, providing a scientifically grounded estimation of its properties.

Thermal Stability Assessment

The thermal stability of this compound (mPEG-9), with a molecular weight of approximately 428.5 g/mol , can be inferred from data on analogous methoxy polyethylene glycols. Thermogravimetric Analysis (TGA) is the primary method for assessing thermal stability, measuring weight loss as a function of temperature.

Generally, the thermal decomposition of polyethylene glycols in an inert atmosphere initiates between 250°C and 350°C. Studies have shown that the onset temperature for decomposition tends to increase with higher molecular weights. For instance, a high molecular weight PEG (200,000 g/mol ) begins to decompose at 340°C, with the process concluding around 415°C.[1]

Table 1: Summary of Thermal Decomposition Data for Methoxy Polyethylene Glycols

| Parameter | MPEG-350 (Analogue) | MPEG-550 (Analogue) | High MW PEG (200,000 g/mol ) |

| Onset of Decomposition (Tonset) | Est. 250-350°C | Est. 250-350°C | 340°C[1] |

| End of Decomposition | >450°C | >450°C | ~415°C[1] |

Thermal Degradation Pathway and Products

The thermal degradation of this compound, in an inert atmosphere, proceeds primarily through a random chain scission mechanism involving the homolytic cleavage of its ether (C-O) and carbon-carbon (C-C) bonds.[2] This process breaks down the polymer into a variety of smaller, more volatile compounds.

The primary degradation products identified from the pyrolysis of polyethylene glycols include:

-

Low Molecular Weight Fragments: Analysis by Gas Chromatography/Mass Spectrometry (GC/MS) on PEG oligomers consistently identifies major fragment ions corresponding to repeating ethylene (B1197577) oxide units, such as (C₂H₄O)ₓH⁺ at m/z 45, 89, 133, and 177.

-

Volatile Organic Compounds: Smaller volatile products such as formaldehyde, ethanol, and ethylene oxide have been identified.[2]

-

Gaseous Products: At higher temperatures, further degradation can produce gases like carbon dioxide and water.[2]

Below is a simplified representation of the initial degradation steps.

Caption: Initial steps in the thermal degradation of a polyethylene glycol chain.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of thermal stability and degradation. Below are standard protocols for key analytical techniques.

Caption: Workflow for the comprehensive thermal analysis of polymers.

This protocol is for determining the thermal stability and degradation profile.

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 10-15 mg of the this compound sample into a clean, tared TGA crucible (platinum or ceramic).

-

Atmosphere and Flow Rate: Purge the TGA furnace with a high-purity inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to ensure an oxygen-free environment.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30°C.

-

Heat the sample from 30°C to 600°C at a constant heating rate of 10 K/min.

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Plot the percentage of weight loss versus temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of maximum weight loss rate (from the first derivative of the TGA curve).

This protocol is for determining thermal transitions such as melting point (Tm) and glass transition temperature (Tg).

-

Instrument Calibration: Calibrate the DSC instrument for heat flow and temperature using certified standards (e.g., indium).

-

Sample Preparation: Hermetically seal 5-10 mg of the sample in an aluminum DSC pan. Prepare an empty, sealed aluminum pan to serve as a reference.

-

Atmosphere: Maintain a constant inert atmosphere, typically nitrogen, with a purge rate of 50 mL/min.

-

Temperature Program:

-

First Heating Scan: Heat the sample from a sub-ambient temperature (e.g., -80°C) to a temperature above its expected melting point (e.g., 100°C) at a rate of 10 K/min. This step removes any prior thermal history.

-

Isothermal Hold: Hold the sample at 100°C for 5-10 minutes.

-

Cooling Scan: Cool the sample back down to the starting temperature (-80°C) at a controlled rate of 10 K/min.

-

Second Heating Scan: Heat the sample again to 100°C at 10 K/min. The data from this second scan is typically used for analysis.

-

-

Data Analysis: Analyze the second heating scan to determine the glass transition temperature (Tg) and the melting temperature (Tm).

This protocol is for the identification of volatile thermal degradation products.

-

Sample Preparation: Place a small amount of the sample (typically 0.1-1.0 mg) into a pyrolysis sample cup.

-

Pyrolysis Conditions:

-

Set the pyrolysis temperature to a point within the main degradation stage observed by TGA (e.g., 400°C).

-

Use a rapid heating rate to ensure flash pyrolysis.

-

-

GC-MS Conditions:

-

Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1 mL/min).

-

Injector: Set the injector temperature to a high value (e.g., 300°C) to ensure the transfer of all pyrolysis products to the column.

-

GC Column: Use a standard non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a high temperature (e.g., 320°C) to elute all compounds.

-

Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 35-600.

-

-

Data Analysis: Identify the eluted compounds by comparing their mass spectra to a spectral library (e.g., NIST).

References

Spectroscopic Profile of Nonaethylene Glycol Monomethyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for nonaethylene glycol monomethyl ether (C₁₉H₄₀O₁₀, CAS No. 6048-68-6).[1][2][3] Detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) characteristics are presented, supported by experimental protocols for data acquisition. This document is intended to serve as a core reference for the identification, characterization, and quality control of this important polyethylene (B3416737) glycol (PEG) derivative in research and development settings.

Molecular Structure and Properties

This compound consists of a nine-unit ethylene (B1197577) glycol chain with one terminal hydroxyl group and one terminal methoxy (B1213986) group. Its structure is systematically named 2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol.[1]

Key Physical and Chemical Properties: [1]

-

Molecular Formula: C₁₉H₄₀O₁₀

-

Molecular Weight: 428.5 g/mol

Spectroscopic Data

The following sections detail the NMR, IR, and Mass Spec data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon environments within the molecule.

The ¹H NMR spectrum of this compound is characterized by a prominent signal from the repeating ethylene glycol units and distinct signals from the terminal methoxy and hydroxyl groups.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.8-3.6 | multiplet | 34 H | -O-CH₂ -CH₂ -O- (ethylene glycol backbone) |

| 3.6-3.5 | multiplet | 2 H | -CH₂ -OH |

| 3.38 | singlet | 3 H | CH₃ -O- |

| 2.58 | triplet (J = 5.9 Hz) | 1 H | -OH |

Data obtained from a patent describing the synthesis of this compound.[4]

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~72.5 | C H₂-OH |

| ~70.6 | -O-C H₂-C H₂-O- (internal ethylene glycol units) |

| ~70.3 | CH₃-O-C H₂- |

| ~61.5 | -C H₂-OH |

| ~59.0 | C H₃-O- |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by strong absorptions characteristic of ethers and alcohols.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 2920-2850 | Strong | C-H stretch (aliphatic) |

| 1465 | Medium | C-H bend (CH₂) |

| 1350 | Medium | C-H wag (CH₂) |

| 1150-1085 | Very Strong | C-O-C stretch (ether linkage) |

Characteristic peak ranges for polyethylene glycols.

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. Under electron ionization (EI), PEG ethers typically do not show a prominent molecular ion peak due to facile fragmentation.

Key Fragmentation Characteristics:

-

Repetitive Loss: The spectrum is characterized by the sequential loss of ethylene oxide units (44 Da).

-

Characteristic Ions: A series of oxonium ions are typically observed. For PEG monomethyl ethers, common fragment ions include m/z 45, 59, 89, and 133.[1]

While a detailed experimental mass spectrum for this compound is not publicly available, the PubChem database indicates a GC-MS entry (NIST Number: 352043) with a top peak at m/z 45, a second highest at m/z 59, and a third highest at m/z 89, which is consistent with the expected fragmentation of a PEG ether.[1]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of polyethylene glycol derivatives like this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

-

Cap the tube and gently agitate until the sample is fully dissolved.

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher

-

Pulse Sequence: Standard single-pulse experiment

-

Number of Scans: 16-64

-

Relaxation Delay: 1-5 seconds

-

Spectral Width: 0-12 ppm

-

Temperature: 298 K

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher

-

Pulse Sequence: Proton-decoupled single-pulse experiment

-

Number of Scans: 1024 or more, depending on concentration

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0-100 ppm

-

Temperature: 298 K

IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of neat this compound onto the center of the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

Clean the crystal thoroughly after the measurement.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or dichloromethane.

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

-

Injector Temperature: 250-280 °C

-

Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 300-320 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 35-500

Visualizations

Caption: Chemical structure of this compound.

Caption: General workflow for spectroscopic analysis.

References

A Technical Guide to High-Purity Nonaethylene Glycol Monomethyl Ether for Research Applications

Introduction

Nonaethylene glycol monomethyl ether (mPEG9-OH) is a discrete polyethylene (B3416737) glycol (PEG) derivative characterized by a chain of nine ethylene (B1197577) glycol units with a terminal methyl ether group.[1] This structure imparts both hydrophilicity, from the repeating ether linkages, and moderate lipophilicity.[2] Its precise molecular weight and defined structure make it a critical component in advanced research, particularly in pharmaceuticals and nanotechnology.[3] In drug delivery, it is used as a linker in the synthesis of Protease-Targeting Chimeras (PROTACs) and for the PEGylation of therapeutic molecules to enhance their solubility, stability, and circulation time.[2][4][5]

Core Applications for Researchers:

-

Drug Formulation and Delivery: It acts as a solvent or co-solvent to improve the solubility and bioavailability of poorly soluble drugs.[3][6]

-

PEGylation: The terminal hydroxyl group allows for its covalent attachment to proteins, peptides, and nanoparticles. This process, known as PEGylation, can shield molecules from enzymatic degradation and reduce immunogenicity.[5][7]

-

Nanotechnology: It serves as a stabilizing agent for nanoparticles and in the functionalization of surfaces for biomedical applications.[3][8]

-

Chemical Synthesis: It is used as an intermediate or building block for creating more complex molecules, such as surfactants and functionalized polymers.[2]

Commercial Supplier and Product Specifications

High-purity mPEG9-OH is essential for reproducible and reliable results in research and drug development. Purity levels and the presence of contaminants can significantly impact experimental outcomes. Below is a summary of commercially available this compound products suitable for research purposes.

| Supplier | Product Name/Number | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |

| Sigma-Aldrich (Ambeed) | AMBH97BA0F20 | 98% | 6048-68-6 | C19H40O10 | 428.52 | Colorless to light yellow solid, semi-solid, or liquid |

| Biopharma PEG | mPEG9-OH | ≥95% | 6048-68-6 | C19H40O10 | 428.52 | Not Specified |

| Chem-Impex | mPEG9-Alcohol | ≥93% (GC) | 6048-68-6 | C19H40O10 | 428.52 | Colorless to light yellow to light orange clear liquid |

| ChemScene | CS-0077091 | ≥97% | 6048-68-6 | C19H40O10 | 428.51 | Not Specified |

| LEAPCHEM | N/A | ≥97% (HPLC) | 6048-68-6 | C19H40O10 | 428.52 | Clear colorless liquid |

| Tokyo Chemical Industry (TCI) | N0699 | >90.0% (GC) | 6048-68-6 | C19H40O10 | 428.52 | Colorless to Light yellow to Light orange clear liquid |

Experimental Workflows and Methodologies

The primary application of high-purity this compound in drug development is PEGylation, the process of covalently attaching PEG chains to a molecule. This workflow enhances the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[2]

General PEGylation Workflow

The workflow for PEGylation involves several key stages, from initial reaction design to the characterization of the final conjugate. The process aims to attach the mPEG9-OH linker to a target molecule, such as a protein or peptide, to improve its therapeutic profile.[9]

A typical workflow for the PEGylation of a target molecule.

Experimental Protocol: Purification of Monomethyl Ethers of PEG

Commercial this compound may contain residual diol (polyethylene glycol), which can lead to undesirable cross-linking in conjugation reactions. A purification step is often necessary to ensure the highest purity for sensitive applications. Column chromatography is an effective method for removing PEG contaminants.[10]

Objective: To remove polyethylene glycol (PEG) impurities from a commercial batch of this compound (mPEG9-OH).

Materials:

-

Commercial this compound

-

Silica (B1680970) Gel (Merck 60 F254 or equivalent)

-

Solvents: Dichloromethane (DCM) and Methanol (MeOH) (HPLC grade)

-

Glass chromatography column

-

Thin-Layer Chromatography (TLC) plates

-

Rotary evaporator

Methodology:

-

Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a 100:2.5 solution of Dichloromethane:Methanol).[10]

-

Column Packing: Carefully pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the commercial mPEG9-OH in a minimal amount of the eluent and load it onto the top of the silica gel bed.

-

Elution: Begin eluting the sample through the column with the DCM:MeOH solvent system. The separation occurs because the diol (PEG) has a higher affinity for the polar silica gel compared to the monomethyl ether.

-

Fraction Collection: Collect fractions of the eluate in separate tubes.

-

Purity Analysis (TLC): Monitor the separation by spotting fractions onto a TLC plate. Visualize the spots under UV light or with an appropriate stain. The mPEG9-OH should have a different retention factor (Rf) than the PEG impurity.

-

Product Pooling and Concentration: Combine the fractions containing the pure mPEG9-OH. Remove the solvent using a rotary evaporator under reduced pressure to yield the purified product.[10]

-

Final Characterization: Confirm the purity of the final product using analytical techniques such as ¹H NMR, HPLC, or Mass Spectrometry.[10]

Purification of mPEG9-OH using column chromatography.

Synthesis Pathway Overview

Understanding the synthesis of this compound provides insight into potential impurities. A common method involves the sequential reaction of smaller, high-purity glycol units. For example, a patented process describes reacting a derivative of triethylene glycol with hexaethylene glycol monomethyl ether to build the nine-unit chain. This multi-step process avoids side reactions like "chain clipping" that can occur with other methods, thus yielding a product with high oligomeric purity.[11]

Key Synthesis Steps:

-

Activation of a starting glycol ether (e.g., triethylene glycol) by adding a leaving group like tosylate.[11][12]

-

Coupling the activated glycol with another glycol ether (e.g., hexaethylene glycol monomethyl ether) in the presence of a coupling agent.[11]

-

A final hydrogenation step may be used to remove protecting groups, yielding the desired this compound.[11]

This controlled, stepwise synthesis is crucial for producing the high-purity material required for pharmaceutical and research applications, minimizing the presence of PEGs with varying chain lengths.[11]

References

- 1. This compound | C19H40O10 | CID 11339376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. leapchem.com [leapchem.com]

- 3. mPEG9-OH, this compound - Biopharma PEG [biochempeg.com]

- 4. This compound | 6048-68-6 [chemicalbook.com]

- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 6. chemimpex.com [chemimpex.com]

- 7. youtube.com [youtube.com]

- 8. polysciences.com [polysciences.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. WO2005102976A1 - Process for preparing this compound - Google Patents [patents.google.com]

- 12. rsc.org [rsc.org]

Nonaethylene Glycol Monomethyl Ether discovery and historical development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonaethylene glycol monomethyl ether (m-PEG-9) is a discrete polyethylene (B3416737) glycol (PEG) derivative of significant interest in various scientific and industrial fields, most notably in pharmacology and materials science. Its precisely defined chain length of nine ethylene (B1197577) glycol units, capped with a methyl ether group, imparts a unique combination of hydrophilicity, biocompatibility, and chemical stability. These properties make it an invaluable tool as a solvent, surfactant, and, critically, as a linker in advanced drug delivery systems and proteomics. This in-depth technical guide explores the historical development, synthesis, physicochemical properties, and key applications of this compound, providing researchers and drug development professionals with a thorough understanding of this versatile molecule.

Discovery and Historical Development

While a precise date for the initial synthesis of this compound is not well-documented, its origins are intrinsically linked to the broader history of polyethylene glycols (PEGs). The foundational work on ethylene glycol, the monomeric unit of PEGs, was laid in the mid-19th century. French chemist Charles-Adolphe Wurtz is credited with the first synthesis of ethylene glycol in 1856. Shortly thereafter, in 1859, A.V. Lourenço, working in Wurtz's laboratory, reported the synthesis of the first oligoethylene glycols by heating ethylene glycol with ethylene dibromide. This marked the beginning of the exploration of ethylene oxide polymerization and the creation of a diverse family of PEG compounds.

The synthesis of specific, monodisperse oligo(ethylene glycol) monoalkyl ethers, such as this compound, evolved with the advancement of organic synthesis techniques. The Williamson ether synthesis, developed by Alexander Williamson in 1850, provided a fundamental method for preparing ethers and became a cornerstone for the controlled synthesis of PEG derivatives.[1] This reaction allows for the stepwise addition of ethylene glycol units, enabling the creation of oligomers with specific chain lengths.

In the latter half of the 20th century, the advent of techniques like anionic ring-opening polymerization of ethylene oxide and various chromatographic purification methods allowed for the production of highly pure, monodisperse PEGs and their derivatives. This high level of purity is crucial for pharmaceutical applications, where batch-to-batch consistency and well-defined molecular structures are paramount. Today, this compound is readily available as a high-purity reagent, a testament to the decades of development in polymer and synthetic chemistry.

Physicochemical Properties

This compound is a clear, colorless to light yellow liquid at room temperature. Its physicochemical properties are summarized in the table below, providing a quick reference for laboratory and formulation use.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₄₀O₁₀ | [2][3] |

| Molecular Weight | 428.52 g/mol | [2][3] |

| CAS Number | 6048-68-6 | [2] |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Melting Point | 14 °C | [2] |

| Boiling Point | 164 °C at 7 mmHg | [2] |

| Density | 1.1 g/cm³ | [2] |

| Refractive Index | n20/D 1.46 | [2] |

| Flash Point | 101 °C | [2] |

| Solubility | Soluble in water and many organic solvents. | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound with high purity typically involves a multi-step process to ensure a monodisperse product, avoiding the polydispersity often associated with direct polymerization of ethylene oxide. A common strategy is the stepwise elongation of shorter oligo(ethylene glycol) chains using protected intermediates. The following protocol is a representative modern laboratory synthesis based on the principles of the Williamson ether synthesis.[5]

Multi-Step Synthesis of this compound

This synthesis involves the coupling of two smaller, readily available oligo(ethylene glycol) fragments.

Step 1: Preparation of Hexaethylene Glycol Monobenzyl Monomethyl Ether

-

Materials: Triethylene glycol monobenzyl tosyl ether, triethylene glycol monomethyl ether, potassium tert-butoxide, tetrahydrofuran (B95107) (THF).

-

Procedure:

-

To a solution of triethylene glycol monomethyl ether in anhydrous THF, add potassium tert-butoxide at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture for a predetermined time to allow for the formation of the alkoxide.

-

Slowly add a solution of triethylene glycol monobenzyl tosyl ether in anhydrous THF to the reaction mixture.

-

Allow the reaction to proceed at room temperature, monitoring its progress by a suitable analytical technique (e.g., thin-layer chromatography or liquid chromatography-mass spectrometry).

-

Upon completion, quench the reaction with water.

-

Remove the THF under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude hexaethylene glycol monobenzyl monomethyl ether.

-

Purify the crude product by column chromatography.

-

Step 2: Deprotection to form Hexaethylene Glycol Monomethyl Ether

-

Materials: Hexaethylene glycol monobenzyl monomethyl ether, palladium on carbon (10% Pd/C), methanol (B129727) or ethanol (B145695), hydrogen gas.

-

Procedure:

-

Dissolve the hexaethylene glycol monobenzyl monomethyl ether in methanol or ethanol in a flask suitable for hydrogenation.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously.

-

Monitor the reaction until the benzyl (B1604629) protecting group is completely cleaved.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain hexaethylene glycol monomethyl ether.

-

Step 3: Coupling to form Nonaethylene Glycol Monobenzyl Monomethyl Ether

-

Materials: Hexaethylene glycol monomethyl ether, triethylene glycol monobenzyl tosyl ether, potassium tert-butoxide, tetrahydrofuran (THF).

-

Procedure:

-

Repeat the procedure outlined in Step 1, using hexaethylene glycol monomethyl ether as the starting alcohol.

-

Step 4: Final Deprotection to yield this compound

-

Materials: Nonaethylene glycol monobenzyl monomethyl ether, palladium on carbon (10% Pd/C), methanol or ethanol, hydrogen gas.

-

Procedure:

-

Repeat the deprotection procedure as described in Step 2, using nonaethylene glycol monobenzyl monomethyl ether as the substrate to yield the final product, this compound.[5]

-

Caption: Multi-step synthesis of this compound.

Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool in various applications, particularly in the life sciences.

PEGylation

PEGylation is the process of covalently attaching PEG chains to molecules such as proteins, peptides, or small-molecule drugs. This modification can significantly improve the pharmacokinetic and pharmacodynamic properties of the therapeutic agent. This compound, as a discrete and well-defined PEG building block, is used to:

-

Enhance Solubility: The hydrophilic nature of the ethylene glycol chain increases the aqueous solubility of hydrophobic drugs, facilitating their formulation and administration.[4]

-

Increase Stability: PEGylation can protect therapeutic molecules from enzymatic degradation, thereby extending their half-life in circulation.[4]

-

Reduce Immunogenicity: The PEG chain can shield the therapeutic molecule from the host's immune system, reducing the risk of an immune response.

-

Improve Pharmacokinetics: By increasing the hydrodynamic volume of the drug, PEGylation can reduce renal clearance, leading to a longer circulation time and sustained therapeutic effect.[4]

PROTAC Linkers

Proteolysis-targeting chimeras (PROTACs) are an emerging class of therapeutic agents that utilize the cell's own protein degradation machinery to eliminate disease-causing proteins.[6] A PROTAC molecule consists of two active domains—one that binds to the target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[7] this compound is an ideal candidate for use as a PROTAC linker due to its:

-

Optimal Length and Flexibility: The nine ethylene glycol units provide sufficient length and flexibility to allow for the simultaneous binding of the target protein and the E3 ligase, facilitating the formation of a productive ternary complex.[7]

-

Enhanced Solubility: The hydrophilic nature of the PEG linker can improve the overall solubility and cell permeability of the PROTAC molecule.[4]

-

Biocompatibility: PEGs are well-tolerated in biological systems, minimizing the risk of off-target toxicity.

Caption: General mechanism of PROTAC-mediated protein degradation.

Other Applications

Beyond its use in PEGylation and as a PROTAC linker, this compound finds applications as:

-

A high-boiling point solvent in organic synthesis and formulations.[4]

-

A surfactant and emulsifier in the cosmetics and personal care industries.[2]

-

A building block for the synthesis of more complex functionalized polymers and materials.

Conclusion

This compound, a product of over a century of advancements in polymer chemistry, has established itself as a critical component in modern research and drug development. Its well-defined structure and favorable physicochemical properties provide a reliable platform for enhancing the therapeutic potential of a wide range of molecules. From improving the pharmacokinetics of traditional drugs through PEGylation to enabling the targeted protein degradation of next-generation therapeutics like PROTACs, this compound continues to be a molecule of significant impact and promise. As research in drug delivery and nanotechnology progresses, the demand for precisely engineered molecules like m-PEG-9 is expected to grow, further solidifying its role in the development of innovative therapies.

References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 6048-68-6 [chemicalbook.com]

- 5. WO2005102976A1 - Process for preparing this compound - Google Patents [patents.google.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Modeling of Nonaethylene Glycol Monomethyl Ether Conformations: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonaethylene glycol monomethyl ether (N9), a monodisperse oligoethylene glycol, is a molecule of significant interest in pharmaceutical and biomedical applications. Its utility as a linker in drug conjugates, a surface modifier for nanoparticles, and a component of drug delivery systems is intrinsically linked to its conformational behavior. The flexibility of the ethylene (B1197577) glycol chain allows N9 to adopt a multitude of conformations, which in turn dictates its physicochemical properties such as hydrodynamic radius, solubility, and its interaction with biological macromolecules.

Understanding the conformational landscape of N9 is therefore paramount for the rational design of novel therapeutics and delivery systems. Theoretical modeling, particularly molecular dynamics (MD) simulations and quantum mechanics (QM) calculations, provides a powerful lens through which to explore the conformational preferences and dynamic behavior of this versatile molecule at an atomic level of detail. This technical guide provides a comprehensive overview of the theoretical modeling of N9 conformations, supported by detailed experimental protocols for validation and illustrative quantitative data.

Theoretical Modeling Methodologies

The conformational analysis of this compound predominantly employs two complementary computational techniques: Molecular Dynamics (MD) simulations and Quantum Mechanics (QM) calculations.

Molecular Dynamics (MD) Simulations

MD simulations are a powerful computational method to study the atomic-level details of molecular interactions and how they influence the structure and stability of a molecule.[1] By solving Newton's equations of motion for a system of atoms, MD simulations can generate a trajectory of the molecule's conformational changes over time.

A critical component of MD simulations is the force field , a set of parameters that defines the potential energy of the system as a function of the atomic coordinates. Several force fields have been developed for simulating polyethylene (B3416737) glycol and its oligomers, including:

-

GAFF (General AMBER Force Field): Often used in conjunction with the AMBER force field for proteins and nucleic acids, GAFF is a popular choice for organic molecules.[2][3]

-

OPLS (Optimized Potentials for Liquid Simulations): This family of force fields is widely used for condensed-phase simulations of organic and biomolecular systems.[4]

-

CHARMM (Chemistry at HARvard Macromolecular Mechanics): A versatile force field with extensive parameters for a wide range of biomolecules and organic compounds.[4]

-

GROMOS (GROningen MOlecular Simulation): A force field primarily developed for biomolecular simulations.[4]

The choice of force field can significantly impact the simulation results, and recent studies suggest that GAFF and modified OPLS force fields can accurately reproduce experimental properties of neat PEG oligomers.[2][3][4]

Quantum Mechanics (QM) Calculations

QM calculations, such as Density Functional Theory (DFT), offer a higher level of theory and are used to investigate the intrinsic conformational energies of N9 and to validate force field parameters. These calculations are computationally more expensive than MD simulations and are typically performed on smaller fragments of the molecule or for a limited number of conformations to determine their relative stabilities.

Data Presentation: Quantitative Conformational and Structural Data

Table 1: Dihedral Angle Distributions for N9 Backbone

The conformation of the N9 backbone is primarily determined by the dihedral angles around the C-C and C-O bonds. The gauche conformation around the O-C-C-O dihedral is generally more favorable due to the gauche effect.[5][6]

| Dihedral Angle | Conformation | Population (%) |

| O-C-C-O | gauche (±60°) | 65 |

| trans (180°) | 35 | |

| C-O-C-C | gauche (±90°) | 40 |

| trans (180°) | 60 |

Table 2: Conformational Energies of N9

The relative energies of different conformers determine their population at equilibrium. The gauche conformation of the O-C-C-O bond is energetically favored over the trans conformation.

| Conformation (O-C-C-O) | Relative Energy (kcal/mol) |

| gauche | 0.0 |

| trans | 0.5 - 1.0 |

Table 3: Global Structural Parameters of N9

The overall size and shape of the N9 molecule can be characterized by its radius of gyration and end-to-end distance. These parameters are crucial for understanding its hydrodynamic properties.

| Parameter | Average Value (Å) |

| Radius of Gyration (Rg) | 8.5 - 9.5 |

| End-to-End Distance (Omethyl to Ohydroxyl) | 25 - 30 |

Experimental Protocols for Validation

Theoretical models of N9 conformation are validated by comparing simulated properties with experimental data. The following are detailed protocols for key experimental techniques used for this purpose.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is a powerful technique for determining the population of different conformers in solution by measuring vicinal coupling constants (³J) which are related to dihedral angles.

-

Sample Preparation:

-

Dissolve a known quantity of this compound in a deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) to a final concentration of 10-20 mg/mL. The choice of solvent can influence the conformational equilibrium.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire a high-resolution one-dimensional ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher.

-

Key acquisition parameters to optimize include the number of scans (for adequate signal-to-noise), relaxation delay (to ensure full relaxation of protons), and acquisition time.

-

To aid in signal assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed.

-

-

Data Analysis:

-

Process the NMR spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts.

-

Assign the proton resonances corresponding to the ethylene glycol backbone.

-

Measure the vicinal ³JHH coupling constants for the protons on adjacent carbons (-OCH₂-CH₂O-).

-

Use the Karplus equation or a modified version to relate the measured coupling constants to the corresponding dihedral angles and estimate the populations of gauche and trans conformers.

-

2. Small-Angle X-ray Scattering (SAXS) for Determining Global Structure

SAXS is used to determine the overall size and shape of molecules in solution, providing experimental values for the radius of gyration (Rg).

-

Sample Preparation:

-

Prepare a series of solutions of this compound in a suitable solvent (e.g., water, phosphate-buffered saline) at different concentrations (e.g., 1, 2, 5, 10 mg/mL).

-

Prepare a matching buffer blank for background subtraction.

-

Filter all solutions through a 0.22 µm filter to remove any dust or aggregates.

-

-

Data Acquisition:

-

Perform SAXS measurements on a dedicated SAXS instrument, either a lab-based source or a synchrotron beamline.

-

Load the sample and buffer solutions into a temperature-controlled sample cell (typically a quartz capillary).

-

Collect scattering data for each concentration and the buffer blank. The exposure time will depend on the sample concentration and instrument flux.

-

-

Data Analysis:

-

Perform background subtraction of the buffer scattering from the sample scattering data.

-

Analyze the low-q region of the scattering curve using the Guinier approximation to determine the radius of gyration (Rg) and the forward scattering intensity I(0).

-

Extrapolate the Rg values to infinite dilution to obtain the Rg of a single N9 molecule.

-

The obtained experimental Rg can be directly compared to the values calculated from MD simulations.

-

Visualization of Workflows and Logical Relationships

Molecular Dynamics Simulation Workflow

Force Field Selection Logic

References

- 1. drugmarvel.wordpress.com [drugmarvel.wordpress.com]

- 2. drwongssolutions.ca [drwongssolutions.ca]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. All-atom molecular dynamics simulations of polymer and polyelectrolyte brushes - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC01557F [pubs.rsc.org]

- 6. Conformational analysis in a multidimensional energy landscape: study of an arginylglutamate repeat - PubMed [pubmed.ncbi.nlm.nih.gov]

Nonaethylene Glycol Monomethyl Ether: An In-depth Technical Guide to its Environmental Impact and Biodegradability

A Scientific Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nonaethylene Glycol Monomethyl Ether is a high molecular weight polyethylene (B3416737) glycol ether. Based on data from analogous substances, it is anticipated to be readily biodegradable and exhibit low toxicity to aquatic organisms.[4] Consequently, it is not expected to persist in the environment or bioaccumulate in the food chain.[4] However, a critical consideration is the potential for the formation of toxic metabolites during biodegradation, a known characteristic of shorter-chain ethylene (B1197577) glycol monomethyl ethers. This guide provides a detailed overview of the expected environmental behavior of this compound, the standardized experimental protocols for its assessment, and a logical workflow for environmental risk evaluation.

Physicochemical Properties and Environmental Fate

This compound is a clear, colorless to pale yellow liquid with a melting point of approximately 14°C and a density of 1.10 g/cm³.[1] Its high water solubility, a characteristic of polyethylene glycols, suggests that if released into the environment, it will primarily reside in the water column and is unlikely to adsorb to soil or sediment. The vapor pressure is expected to be low, minimizing volatilization into the atmosphere.

Biodegradability

While specific studies on this compound are unavailable, polyethylene glycols with molecular weights ranging from 200 to 20,000 are generally considered to be readily biodegradable.[4] It is therefore reasonable to infer that this compound will also be susceptible to microbial degradation.

Potential for Metabolite Formation: A significant concern with the biodegradation of ethylene glycol monomethyl ethers is the formation of toxic metabolites. For instance, shorter-chain ethylene glycol monomethyl ether (EGME) is known to biodegrade into methoxyacetic acid, a teratogenic substance. While the metabolic pathway for higher molecular weight ethers like this compound has not been elucidated, the potential for the formation of similar toxic intermediates cannot be disregarded.

Table 1: Biodegradability of Analogous Polyethylene Glycols

| Substance | Test Guideline | Inoculum | Biodegradation | Duration |

| Polyethylene Glycols (general) | Not Specified | Not Specified | Readily biodegradable | Not Specified |

This table is based on general statements for a class of substances due to the lack of specific data.

Ecotoxicity

Direct ecotoxicity data for this compound is not available.[1][2][3] However, studies on various polyethylene glycols generally indicate low toxicity to aquatic organisms.